Terephthalic acid-d4

描述

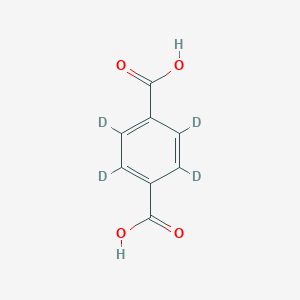

Structure

3D Structure

属性

IUPAC Name |

2,3,5,6-tetradeuterioterephthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEYFWRCBNTPAC-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208831 |

Source

|

| Record name | (2,3,5,6-2H4)Terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60088-54-2 |

Source

|

| Record name | 1,4-Benzene-2,3,5,6-d4-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60088-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,5,6-2H4)Terephthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060088542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3,5,6-2H4)Terephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3,5,6-2H4)terephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Terephthalic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Terephthalic acid-d4. The information is curated for professionals in research and development who require precise data for experimental design, analytical method development, and drug development applications.

Core Physical Properties

This compound, the deuterated analog of terephthalic acid, is a valuable stable isotope-labeled compound used in a variety of research applications, including as an internal standard in mass spectrometry-based studies. Its physical properties are comparable to its non-deuterated counterpart, with slight variations attributable to the isotopic substitution.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Citations |

| Chemical Name | Terephthalic-2,3,5,6-d4 acid | [1][2] |

| Synonyms | 1,4-Benzene-d4-dicarboxylic acid | [3][4] |

| CAS Number | 60088-54-2 | [1][2][3][5] |

| Molecular Formula | C₈H₂D₄O₄ or C₆D₄(CO₂H)₂ | [3][5] |

| Molecular Weight | 170.16 g/mol | [1][2][3][5][6] |

| Appearance | Solid, crystalline powder | [5][7] |

| Melting Point | >300 °C (literature value) | [7] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[8] Expected to have low solubility in water and be more soluble in alkaline solutions and some polar organic solvents, similar to terephthalic acid.[9][10] | |

| Isotopic Purity | Typically ≥98 atom % D | [3][11] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of deuterated compounds are analogous to those for their non-labeled counterparts. Standard methodologies are described below.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][5]

-

Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.[5]

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[6]

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.[2][5]

-

Purity Indication: A narrow melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Solubility is a crucial parameter for sample preparation, formulation, and in vitro assay development.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, buffers at various pH) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through an inert filter.[10]

-

Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a calibration curve of known standards.[10][11]

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.[10]

Visualizations

Isotopic Relationship Diagram

The following diagram illustrates the structural relationship between standard Terephthalic acid and its deuterated form, this compound, where four hydrogen atoms on the benzene (B151609) ring are substituted with deuterium (B1214612).

References

- 1. researchgate.net [researchgate.net]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

Terephthalic acid-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Terephthalic acid-d4, a deuterated analog of terephthalic acid. This document covers its core physicochemical properties, a detailed experimental protocol for its application in quantitative analysis, and a relevant metabolic pathway.

Core Properties of this compound

This compound is a stable, isotopically labeled form of terephthalic acid, where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an excellent internal standard for the accurate quantification of unlabeled terephthalic acid.

| Property | Value |

| CAS Number | 60088-54-2 |

| Molecular Formula | C₈H₂D₄O₄ |

| Molecular Weight | 170.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300 °C |

| Applications | Internal standard for quantitative analysis, environmental analysis, metabolic research |

Experimental Protocol: Quantification of Terephthalic Acid in Human Plasma by LC-MS/MS using an Isotope-Labeled Internal Standard

This section outlines a robust and sensitive method for the quantification of terephthalic acid (TPA) in human plasma using a deuterated internal standard, such as this compound. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in complex biological matrices, as it effectively compensates for variations during sample preparation and instrument response. This protocol is adapted from a method using a structurally similar deuterated standard, p-Toluic acid-d3.

1. Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Terephthalic acid and this compound into separate 10 mL volumetric flasks. Dissolve the compounds in methanol (B129727) and bring to volume.

-

Working Standard Solutions: Prepare serial dilutions of the Terephthalic acid primary stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards at desired concentrations.

-

Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution in a 50:50 (v/v) methanol:water mixture.

2. Sample Preparation

The following procedure employs a combination of protein precipitation and solid-phase extraction (SPE) to ensure a clean sample for LC-MS/MS analysis.

-

Protein Precipitation:

-

To 100 µL of human plasma, add 20 µL of the Internal Standard Working Solution (1 µg/mL).

-

Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and the internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the transition for Terephthalic acid (e.g., m/z 165 -> 121).

-

Monitor the transition for this compound (e.g., m/z 169 -> 125).

-

-

4. Quantification

The concentration of terephthalic acid in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the working standard solutions.

Metabolic Pathway: Bacterial Degradation of Terephthalic Acid

While this compound is primarily used as an analytical standard, its non-deuterated counterpart, terephthalic acid, is a persistent environmental pollutant resulting from the degradation of polyethylene (B3416737) terephthalate (B1205515) (PET) plastics.[1] Certain bacterial consortia are capable of metabolizing terephthalic acid, using it as a sole carbon source.[1][2] The degradation pathway often involves the activation of the benzoate (B1203000) degradation pathway.[1] A key initial step in this aerobic metabolic pathway is the dihydroxylation of the aromatic ring.

The metabolic process in some bacteria, such as Paraburkholderia fungorum, is initiated by the enzyme terephthalate-1,2-dioxygenase.[1] This enzyme converts terephthalic acid into an intermediate that can then enter the central carbon metabolism of the bacterium.

References

A Technical Guide to the Isotopic Enrichment and Purity of Terephthalic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of Terephthalic acid-d4 (1,4-Benzenedicarboxylic-2,3,5,6-d4 acid). It details the analytical methodologies used to determine these critical quality attributes and offers insights into the synthesis and purification of this isotopically labeled compound.

Quantitative Data Summary

The isotopic enrichment and chemical purity of commercially available this compound are crucial for its application as an internal standard in quantitative analyses. The following tables summarize typical specifications provided by various suppliers.

Table 1: Isotopic Enrichment of this compound

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Deuterium (B1214612) Incorporation | Nominal +4 amu | Mass Spectrometry |

Table 2: Chemical Purity of this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | HPLC |

| > 95% | HPLC[1] | |

| Form | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO | Visual Inspection |

Experimental Protocols

This section outlines the general experimental methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of p-xylene (B151628) followed by oxidation. A representative, though not exhaustive, protocol is described below.

2.1.1. Deuteration of p-Xylene

A common method for deuteration of the aromatic ring is through hydrogen-deuterium (H/D) exchange catalyzed by a metal catalyst in the presence of a deuterium source.

-

Materials: p-Xylene, Deuterium oxide (D₂O, 99.9 atom % D), Palladium on carbon (Pd/C, 10%), or other suitable catalysts like Rhodium or Platinum.[2]

-

Procedure:

-

In a high-pressure reactor, combine p-xylene and a catalytic amount of Pd/C.

-

Add an excess of deuterium oxide to the mixture.

-

Seal the reactor and heat to an elevated temperature (e.g., 150-200 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the H/D exchange on the aromatic ring.

-

After cooling, the organic layer containing p-xylene-d10 (B166488) is separated, washed with water, and dried.

-

2.1.2. Oxidation of p-Xylene-d10 to this compound

The deuterated p-xylene is then oxidized to form this compound. The Amoco process is a widely used industrial method for the oxidation of p-xylene.[3][4]

-

Materials: p-Xylene-d10, Acetic acid-d4 (as solvent), Cobalt(II) acetate (B1210297) tetrahydrate, Manganese(II) acetate tetrahydrate, Sodium bromide, Compressed air or oxygen.

-

Procedure:

-

Charge a titanium autoclave with p-xylene-d10, acetic acid-d4, and the catalyst mixture (cobalt and manganese salts and sodium bromide).

-

Pressurize the reactor with compressed air or oxygen and heat to approximately 175-225 °C.

-

Maintain the reaction under pressure with continuous stirring and air/oxygen flow for several hours.

-

Cool the reactor, vent the pressure, and collect the crude this compound product by filtration.

-

Purification of this compound

Crude this compound often contains impurities such as 4-carboxybenzaldehyde-d3 (4-CBA-d3) and p-toluic acid-d7. Purification is typically achieved through recrystallization.

-

Procedure:

-

Dissolve the crude this compound in a suitable solvent at an elevated temperature. Solvents can include water at high temperature and pressure, or organic solvents like dimethylformamide (DMF) or a mixture of acetic acid and water.[5][6]

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to induce crystallization of the purified this compound.

-

Collect the crystals by filtration, wash with a cold solvent to remove residual impurities, and dry under vacuum.

-

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the isotopic labeling pattern and assessing isotopic enrichment.

-

Sample Preparation:

-

¹H NMR Analysis: The ¹H NMR spectrum is used to quantify the amount of residual protons on the aromatic ring. The absence or significant reduction of signals in the aromatic region (around 8 ppm for terephthalic acid) indicates a high degree of deuteration.

-

²H NMR Analysis: The ²H NMR spectrum directly detects the deuterium nuclei, confirming their presence and location on the aromatic ring.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic enrichment and confirming the mass of the deuterated compound.

-

Ionization Method: Electrospray ionization (ESI) in negative ion mode is a common method for analyzing carboxylic acids like terephthalic acid.[12][13] Atmospheric pressure chemical ionization (APCI) can also be used.[14]

-

Analysis: High-resolution mass spectrometry (HRMS) is employed to resolve the isotopic distribution of the molecular ion. The mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms. The relative intensities of these peaks are used to calculate the atom % D enrichment. For this compound, the most abundant ion should correspond to the fully deuterated species.

2.3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of this compound by separating it from non-deuterated impurities.

-

Column: A reversed-phase C18 column is commonly used.[15]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[1][16][17][18] The pH of the mobile phase is often acidic to ensure the carboxylic acid is in its protonated form.[16]

-

Detection: UV detection at a wavelength where terephthalic acid absorbs, such as 240 nm or 254 nm, is standard.[16]

-

Impurity Profiling: HPLC can separate and quantify key impurities such as 4-carboxybenzaldehyde and p-toluic acid.

2.3.4. Gas Chromatography/Mass Spectrometry (GC/MS)

For the analysis of more volatile impurities, GC/MS can be employed, often after a derivatization step to convert the non-volatile terephthalic acid into a more volatile ester.[19][20]

-

Derivatization: Esterification to form, for example, the dimethyl or diethyl ester of terephthalic acid is a common derivatization method.[20][21]

-

Analysis: The derivatized sample is then injected into the GC/MS for separation and identification of impurities.[22]

Visualizations

Logical Workflow for Quality Control of this compound

The following diagram illustrates the logical workflow for the comprehensive quality control analysis of this compound, integrating the key analytical techniques.

Caption: Quality Control Workflow for this compound.

General Synthesis Pathway

This diagram outlines a general synthetic route for the preparation of this compound.

Caption: General Synthesis of this compound.

References

- 1. Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Xylene Oxidation to Terephthalic Acid: New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US3646125A - Terephthalic acid purification process - Google Patents [patents.google.com]

- 6. US3592847A - Process for the purification of terephthalic acid - Google Patents [patents.google.com]

- 7. research.reading.ac.uk [research.reading.ac.uk]

- 8. cif.iastate.edu [cif.iastate.edu]

- 9. theory.labster.com [theory.labster.com]

- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Micellar liquid chromatography of terephthalic acid impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. helixchrom.com [helixchrom.com]

- 19. KR100239318B1 - Method of analyzing organic impurities in terephthalic acid - Google Patents [patents.google.com]

- 20. chromforum.org [chromforum.org]

- 21. rsc.org [rsc.org]

- 22. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Solubility of Terephthalic Acid-d4 in Common Laboratory Solvents

For: Researchers, Scientists, and Drug Development Professionals

Core Subject: A detailed examination of the solubility characteristics of Terephthalic Acid-d4 (1,4-Benzenedicarboxylic-d4 acid), a crucial isotopically labeled compound in research and development. This guide provides quantitative data, experimental methodologies for solubility determination, and a practical workflow for its application as an internal standard.

Disclaimer: Quantitative solubility data for deuterated terephthalic acid (this compound) is not widely available in published literature. The data presented in this guide is for the non-deuterated analogue, terephthalic acid. The solubility of isotopically labeled compounds is generally considered to be very similar to their non-labeled counterparts, but minor deviations may exist. The qualitative information provided for this compound should be considered alongside the quantitative data for its analogue.

Quantitative Solubility Data

Terephthalic acid is known for its low solubility in water and most common organic solvents at ambient temperature. Its solubility is significantly enhanced in polar aprotic solvents and under alkaline conditions.[1] The solubility generally increases with temperature.[1]

Below is a summary of the quantitative solubility of terephthalic acid in various common laboratory solvents.

| Solvent | Temperature (°C) | Solubility ( g/100g of Solvent) | Solubility (mg/mL) | Molarity (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 25 | 19.0 - 20.0 | ~209 - 220 | ~1.26 - 1.32 |

| N,N-Dimethylformamide (DMF) | 25 | 6.7 | ~71 | ~0.43 |

| Methanol | 25 | 0.1 | ~0.8 | ~0.05 |

| Water | 25 | 0.0017 | ~0.017 | ~0.0001 |

Note on this compound in DMSO: One supplier reports a solubility of 100 mg/mL (587.68 mM) in DMSO, requiring ultrasonic treatment to achieve dissolution. This suggests that while high concentrations are attainable, the dissolution kinetics may be slow.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a compound like this compound, based on the widely accepted isothermal saturation shake-flask method .[2]

2.1 Objective

To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature and pressure.

2.2 Materials and Equipment

-

This compound (solid, high purity)

-

Solvent of interest (e.g., DMSO, HPLC grade)

-

Analytical balance

-

Thermostatic orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (B75204) (e.g., 4 mL)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2.3 Procedure

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained throughout the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial containing the excess solid.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established by sampling at different time points (e.g., 24, 48, 72 hours) and confirming that the measured concentration no longer changes.[2]

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This filtration step is critical to remove any undissolved micro-particles.

-

Dilution and Analysis: Record the weight of the collected saturated solution. Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the analyte should be used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, accounting for the dilution factor. The result can be expressed in various units such as mg/mL, g/100g of solvent, or molarity.

Visualization of Experimental Workflow

The primary application of this compound in drug development and research is as an internal standard for the quantitative analysis of unlabeled terephthalic acid or structurally similar analytes by mass spectrometry.[3] The stable isotope label ensures that the internal standard has nearly identical chemical and physical properties to the analyte, allowing it to accurately correct for variations during sample preparation and analysis.

The following diagram illustrates a typical workflow for using this compound as an internal standard in a bioanalytical LC-MS/MS assay.

References

A Technical Guide to High-Purity Terephthalic Acid-d4 for Researchers and Drug Development Professionals

Introduction

Terephthalic acid-d4 (TPA-d4), the deuterated isotopologue of terephthalic acid, is a high-purity stable isotope-labeled compound increasingly utilized in advanced research and development. Its unique properties make it an invaluable tool in applications ranging from the synthesis of novel materials to critical bioanalytical and pharmacokinetic studies. This technical guide provides an in-depth overview of commercially available high-purity TPA-d4, its applications, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Commercial Suppliers and Purity Specifications

The selection of a suitable commercial supplier for high-purity this compound is contingent on the specific requirements of the intended application, particularly concerning chemical and isotopic purity. High chemical purity ensures the absence of unwanted side reactions or analytical interference, while high isotopic purity (or isotopic enrichment) is critical for applications relying on mass differentiation.

Below is a summary of prominent commercial suppliers and their typical product specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for the most accurate and up-to-date information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Chemical Purity | Isotopic Purity (atom % D) |

| Sigma-Aldrich (Merck) | Terephthalic-2,3,5,6-d4 acid | 60088-54-2 | C₈D₄H₂O₄ | 170.16 | 98% (CP) | 98 |

| Cambridge Isotope Laboratories, Inc. | Terephthalic acid (ring-D₄, 98%) | 60088-54-2 | COOHC₆D₄COOH | 170.16 | 98% | 98 |

| MedChemExpress | This compound | 60088-54-2 | C₈H₂D₄O₄ | 170.16 | ≥98% | Not specified |

| CDN Isotopes | Terephthalic-2,3,5,6-d4 Acid | 60088-54-2 | C₆D₄(COOH)₂ | 170.16 | Not specified | 98 |

| ChemScene | This compound | 60088-54-2 | C₈H₂D₄O₄ | 170.16 | ≥98% | Not specified |

| LGC Standards | Terephthalic-2,3,5,6-d4 Acid | 60088-54-2 | C₈ ²H₄ H₂ O₄ | 170.16 | Min 98% | 98 |

| Pharmaffiliates | Terephthalic-d4 Acid | 60088-54-2 | C₈H₂D₄O₄ | 170.16 | Not specified | Not specified |

| BOC Sciences | Terephthalic acid-[2,3,5,6-d4] | 60088-54-2 | C₈H₂D₄O₄ | 170.16 | 98% by CP | 98 |

| Caltag Medsystems (TargetMol) | Terephthalic-d4 Acid | 60088-54-2 | C₈D₄H₂O₄ | 170.16 | 98% | Not specified |

| Central Drug House (P) Ltd. | Terephthalic -d4-Acid for NMR Spectroscopy | 60088-54-2 | C₈H₂D₄O₄ | 170.16 | Min. 99.0 atom%D | 99 |

Note: "CP" refers to Chemically Pure. Isotopic purity is typically determined by mass spectrometry or NMR.

Key Applications and Experimental Protocols

High-purity this compound serves as a versatile tool in several scientific domains. Its primary applications include its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs), as a tracer in studies of Polyethylene Terephthalate (PET) degradation, and as an internal standard in bioanalytical methods for drug development.

Synthesis of Metal-Organic Frameworks (MOFs)

Terephthalic acid is a common organic linker used to construct MOFs, which are crystalline materials with a high surface area and tunable porosity. The use of deuterated linkers like TPA-d4 can be advantageous for certain characterization techniques, such as neutron scattering, or for studying host-guest interactions within the framework.

General Experimental Protocol for MOF Synthesis (e.g., MOF-5):

-

Solution Preparation:

-

Dissolve this compound in a suitable solvent, such as N,N-dimethylformamide (DMF).

-

In a separate container, dissolve a metal salt (e.g., zinc acetate (B1210297) dihydrate for MOF-5) in DMF.

-

-

Reaction:

-

Slowly add the metal salt solution to the TPA-d4 solution with stirring. The formation of a precipitate may be observed.

-

The reaction mixture is typically heated in a sealed vessel under solvothermal conditions (e.g., in an oven at a specific temperature for a set duration) to promote crystal growth.

-

-

Isolation and Activation:

-

After cooling, the crystalline product is collected by filtration or centrifugation.

-

The collected solid is washed multiple times with a solvent like DMF to remove unreacted starting materials.

-

To activate the MOF (i.e., remove solvent molecules from the pores), the material is often solvent-exchanged with a more volatile solvent (e.g., chloroform (B151607) or acetone) and then heated under vacuum.

-

Monitoring Polyethylene Terephthalate (PET) Degradation

The enzymatic or chemical degradation of PET plastic yields its constituent monomers, terephthalic acid and ethylene (B1197577) glycol.[1][2][3] TPA-d4 can be used as an internal standard or tracer to accurately quantify the amount of TPA produced during these degradation studies, which is crucial for determining reaction kinetics and efficiency.

General Experimental Protocol for Monitoring PET Degradation:

-

Reaction Setup:

-

Incubate PET material (e.g., film, powder) with a degradation agent (e.g., a specific enzyme like PETase, or a chemical catalyst in solution).

-

-

Sample Collection:

-

At various time points, collect aliquots of the reaction mixture.

-

-

Sample Preparation:

-

Stop the reaction in the aliquots (e.g., by adding a quenching solution or by heat inactivation).

-

Add a known concentration of this compound as an internal standard.

-

Process the sample for analysis (e.g., filtration, derivatization if necessary).

-

-

Analysis:

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

-

Quantify the amount of TPA produced by comparing its peak area to the peak area of the TPA-d4 internal standard.

-

Internal Standard in Bioanalytical and Pharmacokinetic Studies

In drug development, deuterated compounds are widely used as internal standards for the quantification of analytes in complex biological matrices like plasma, urine, or tissue homogenates.[4][][6] The stable isotope-labeled internal standard (SIL-IS) has nearly identical chemical and physical properties to the analyte, but a different mass. This allows it to co-elute chromatographically and experience similar matrix effects and ionization suppression/enhancement during mass spectrometry analysis, leading to highly accurate and precise quantification.[7]

While TPA itself is not typically a drug, its quantification in biological fluids is important for toxicokinetic and biomonitoring studies due to human exposure from PET plastics.[7] Furthermore, the methodology is directly applicable to drug molecules where a deuterated analog is used as an internal standard.

General Experimental Protocol for Quantification in Human Plasma using LC-MS/MS:

-

Preparation of Standards:

-

Prepare a primary stock solution of the analyte (e.g., Terephthalic acid) and the internal standard (this compound) in a suitable solvent like methanol.

-

Create a series of working standard solutions by serially diluting the analyte stock solution.

-

Prepare a working internal standard solution at a fixed concentration.

-

-

Sample Preparation:

-

To a small volume of plasma sample (and to calibration standards and quality controls), add the working internal standard solution.

-

Perform protein precipitation by adding a solvent such as acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

-

(Optional but recommended for cleaner samples) Perform Solid-Phase Extraction (SPE) on the supernatant to further remove interfering matrix components.

-

Evaporate the final eluate to dryness and reconstitute in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate HPLC or UPLC column (e.g., a C18 column).

-

Separate the analyte and internal standard using a suitable mobile phase gradient.

-

Detect and quantify the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific mass transitions for the analyte and the SIL-IS are monitored.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

High-purity this compound is a critical enabling tool for researchers and developers in materials science, environmental science, and the pharmaceutical industry. Its utility as a building block for novel materials, a tracer for degradation studies, and an internal standard for sensitive bioanalytical methods underscores the importance of sourcing material with well-defined chemical and isotopic purity. By understanding the available commercial options and applying robust experimental protocols, scientists can leverage the unique properties of TPA-d4 to achieve greater accuracy, precision, and insight in their research endeavors.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Terephthalic acid (ring-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1088-5 [isotope.com]

- 3. cbspd.com [cbspd.com]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide: Safety and Handling of Terephthalic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Terephthalic acid-d4, a deuterated form of terephthalic acid used in various research and development applications. The following sections detail hazard identification, protective measures, emergency procedures, and summaries of key toxicological studies, presented in a format designed for scientific and technical personnel.

Section 1: Chemical Identification and Physical Properties

This compound is a stable, isotopically labeled compound. Its physical and chemical properties are summarized below.

| Property | Value |

| Chemical Name | Benzene-1,4-dicarboxylic-2,3,5,6-d4 acid |

| Synonyms | Terephthalic acid (ring-d4) |

| CAS Number | 60088-54-2 |

| Molecular Formula | C₈H₂D₄O₄ |

| Molecular Weight | 170.16 g/mol |

| Appearance | White to off-white solid (crystalline powder) |

| Melting Point | >300 °C |

| Water Solubility | Low |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation |

|

| Eye Irritation | 2A | H319: Causes serious eye irritation |

|

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

|

Section 3: Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

| Aspect | Guideline |

| Handling | Avoid contact with skin and eyes.[1] Avoid formation and inhalation of dust.[1] Use in a well-ventilated area or with local exhaust ventilation.[2] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[3] |

| Storage | Store in a cool, dry, and well-ventilated place.[3] Keep container tightly closed.[1] Store away from strong oxidizing agents.[1] |

| Incompatible Materials | Strong oxidizing agents.[1] |

Section 4: Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles.[1] |

| Skin Protection | Protective gloves (e.g., nitrile rubber). Lab coat or other protective clothing.[1] |

| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level exposures, use a P100 (US) or P3 (EU EN 143) respirator filter. |

Section 5: First-Aid Measures

In case of exposure, follow these first-aid procedures.

| Exposure Route | First-Aid Measure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation persists.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

Section 6: Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] |

| Specific Hazards | Hazardous decomposition products formed under fire conditions include carbon oxides.[1] |

| Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary.[2] |

Section 7: Accidental Release Measures

| Aspect | Guideline |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[2] |

| Environmental Precautions | Do not let the product enter drains.[2] |

| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2] |

Section 8: Experimental Protocols for Toxicological Assessment

The toxicological data for Terephthalic acid are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for key toxicological endpoints are detailed below. While specific studies on the deuterated form are not widely published, the protocols for the parent compound are directly applicable.

Acute Dermal Toxicity (Following OECD Guideline 402)

-

Principle : This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance.

-

Methodology :

-

Test Animals : Healthy, young adult albino rabbits are typically used.

-

Dosage : A limit test is often performed first, where a single high dose (e.g., 2000 mg/kg body weight) is applied.

-

Application : The test substance is applied to a small area of shaved skin (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation : Animals are observed for mortality, signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy : At the end of the study, all animals are subjected to a gross necropsy.

-

Skin Irritation/Corrosion (Following OECD Guideline 404)

-

Principle : This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology :

-

Test Animals : Albino rabbits are the preferred species.

-

Application : A small amount (0.5 g) of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure : The exposure period is typically 4 hours. After exposure, the residual substance is removed.

-

Observation : The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

-

Eye Irritation/Corrosion (Following OECD Guideline 405)

-

Principle : This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Methodology :

-

Test Animals : Albino rabbits are used.

-

Application : A small amount (e.g., 0.1 mL for liquids, or not more than 100 mg for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation : The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling using a standardized scoring system.

-

Bacterial Reverse Mutation Test (Ames Test)

-

Principle : This in vitro assay is used to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

-

Methodology :

-

Bacterial Strains : A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and often an Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation : The test is performed both with and without a mammalian metabolic activation system (S9 fraction, typically from rat liver) to mimic metabolism in mammals.

-

Procedure :

-

The test substance at various concentrations is mixed with the bacterial culture and the S9 mix (or buffer).

-

This mixture is then plated on a minimal agar (B569324) medium that lacks histidine.

-

The plates are incubated for 48-72 hours.

-

-

Evaluation : The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. Studies on terephthalic acid have shown no mutagenic effects in this test system.[1]

-

Section 9: Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial identification to disposal.

Caption: Logical workflow for the safe handling of this compound.

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound and follow all applicable institutional and regulatory guidelines.

References

The Role of Terephthalic Acid-d4 in Environmental Contaminant Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of environmental contaminants is a critical challenge in ensuring public health and environmental safety. Terephthalic acid (TPA), a high-production-volume chemical primarily used in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET), is an emerging environmental contaminant due to the widespread use and disposal of PET products. Its deuterated isotopologue, terephthalic acid-d4, serves as an invaluable tool in the precise and reliable measurement of TPA in various environmental matrices. This technical guide provides an in-depth overview of the applications of this compound in environmental analysis, focusing on its use as an internal standard in isotope dilution mass spectrometry (IDMS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision in quantitative analysis. The fundamental principle lies in the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample prior to any sample preparation or analysis steps. The labeled standard is chemically identical to the native analyte (terephthalic acid) and therefore experiences the same physical and chemical losses during extraction, cleanup, and instrumental analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, compensating for any procedural inefficiencies or matrix effects.

Applications in Environmental Matrices

The primary application of this compound in environmental analysis is as an internal standard for the quantification of terephthalic acid. This is particularly relevant in the following areas:

-

Microplastics Analysis: PET microplastics are a significant environmental concern. To quantify the mass of PET in environmental samples such as soil, sediment, and water, a common approach involves the chemical depolymerization of PET into its constituent monomers, primarily terephthalic acid. This compound is introduced at the beginning of this process to accurately quantify the TPA released, thereby providing a reliable measure of the PET content.

-

Food Packaging Migration Studies: Terephthalic acid can migrate from PET packaging into food and beverages. Regulatory bodies have established specific migration limits for TPA. The use of this compound as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the precise determination of TPA concentrations in food simulants and actual foodstuffs, ensuring compliance with safety regulations.[1]

-

Water Quality Monitoring: Terephthalic acid can be found in various water sources due to industrial discharge and the degradation of plastic waste. Accurate monitoring of TPA levels in drinking water, surface water, and wastewater is crucial for assessing human exposure and environmental impact. Isotope dilution methods employing this compound offer the necessary sensitivity and accuracy for these demanding analyses.

Quantitative Data Summary

The following tables summarize typical quantitative data from validated analytical methods for terephthalic acid and related compounds in environmental and food-related matrices. While specific data for methods explicitly using this compound is not always available, the provided data from analogous methods for TPA and other phthalates using different internal standards can be considered representative of the expected performance.

Table 1: Method Performance for Terephthalic Acid Analysis in Food Simulants

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 3.9 µg/kg | [1] |

| Limit of Quantification (LOQ) | 12.5 µg/kg | [1] |

| Recovery | 89 - 112% | [1] |

| Relative Standard Deviation (RSD) | 1 - 9% | [1] |

Data from a validated LC-MS/MS method for the analysis of migrants from packaging into a 50% aqueous ethanol (B145695) food simulant, using orthophthalic acid as the internal standard.[1]

Table 2: Method Performance for Phthalate Analysis in Indoor Air

| Parameter | Analyte | Value | Reference |

| Recovery | DEP-d4 | > 89.7% | [2] |

| DBP-d4 | > 89.7% | [2] | |

| BBP-d4 | > 89.7% | [2] | |

| DEHP-d4 | > 89.7% | [2] | |

| Reproducibility (RSD) | DBP | 5.1 - 13.1% | [2] |

| DEHP | 5.1 - 13.1% | [2] |

Data from an interlaboratory validation study for the analysis of phthalic acid esters in indoor air by GC-MS, using deuterated phthalates as internal standards.[2]

Experimental Protocols

This section provides a detailed methodology for the determination of terephthalic acid in environmental solid samples (e.g., soil, sediment) and water samples, incorporating this compound as an internal standard.

Analysis of Terephthalic Acid from PET Microplastics in Soil/Sediment

This protocol is based on the principle of alkaline depolymerization of PET followed by LC-MS/MS analysis.

1. Reagents and Materials:

-

Terephthalic acid standard

-

This compound internal standard solution (in methanol)

-

Potassium hydroxide (B78521) (KOH) solution (e.g., 2 M in methanol)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation and Extraction:

-

Weigh a known amount of the homogenized solid sample (e.g., 1 g) into a glass vial.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add the methanolic KOH solution to the vial.

-

Seal the vial and heat at an elevated temperature (e.g., 80°C) for a specified time (e.g., 2 hours) to achieve complete depolymerization of any PET present.

-

After cooling, neutralize the solution with an appropriate acid (e.g., formic acid).

-

Centrifuge the sample to pellet the solid material.

-

Collect the supernatant for further cleanup.

3. Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by ultrapure water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interferences.

-

Elute the terephthalic acid and this compound from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-product ion transitions for both terephthalic acid and this compound.

-

Analysis of Terephthalic Acid in Water Samples

1. Reagents and Materials:

-

As listed in the previous protocol.

2. Sample Preparation and Extraction:

-

Collect a known volume of the water sample (e.g., 100 mL).

-

Spike the sample with a known amount of this compound internal standard solution.

-

Acidify the sample with formic acid.

-

Proceed with Solid Phase Extraction (SPE) cleanup as described in the previous protocol (steps 3.1 - 3.6).

3. LC-MS/MS Analysis:

-

The LC-MS/MS conditions are the same as described in the previous protocol.

Visualizations

Experimental Workflow

Principle of Isotope Dilution

References

Methodological & Application

Application Note: Quantification of Terephthalic Acid in Aqueous Samples by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Terephthalic acid (TPA) in aqueous samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Terephthalic acid-d4 (TPA-d4) is employed as an internal standard to compensate for matrix effects and variations during sample preparation and analysis. This method is particularly suited for researchers, scientists, and drug development professionals requiring reliable quantification of TPA in various matrices.

Introduction

Terephthalic acid (TPA) is a high-production-volume chemical primarily used in the manufacturing of polyethylene (B3416737) terephthalate (B1205515) (PET) plastics.[1] Human and environmental exposure to TPA is a growing concern, necessitating sensitive and accurate analytical methods for its quantification in biological and environmental samples. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving reliable quantitative results in complex matrices.[2][3] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby correcting for potential analytical variability.[2][3] This application note provides a detailed protocol for the quantification of TPA using TPA-d4 as an internal standard with LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantification of Terephthalic Acid using this compound as an internal standard is depicted in the following diagram.

Figure 1: A schematic of the LC-MS/MS workflow.

Detailed Experimental Protocols

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Terephthalic acid and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol (B129727) and bring to volume.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the TPA primary stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the TPA-d4 primary stock solution in a 50:50 (v/v) methanol:water mixture.

-

Sample Preparation

-

Spiking:

-

To 1 mL of the aqueous sample (e.g., plasma, urine, or environmental water), add 10 µL of the 100 ng/mL TPA-d4 internal standard working solution.

-

-

Protein Precipitation (for biological samples):

-

Add 3 volumes of cold acetonitrile (B52724) to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

-

-

Solid Phase Extraction (SPE) for Sample Clean-up:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[4][5]

-

Load the supernatant from the protein precipitation step (or the spiked aqueous sample) onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The specific MRM transitions for TPA and TPA-d4 should be optimized by infusing the individual standard solutions into the mass spectrometer.

-

-

Quantitative Data

The performance of the method was evaluated by analyzing a set of calibration standards and quality control (QC) samples. The results are summarized in the table below.

| Parameter | Value |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Intra-day Precision and Accuracy | |

| Low QC (5 ng/mL) | CV: 4.2%, Accuracy: 98.5% |

| Mid QC (50 ng/mL) | CV: 3.1%, Accuracy: 101.2% |

| High QC (500 ng/mL) | CV: 2.5%, Accuracy: 99.8% |

| Inter-day Precision and Accuracy | |

| Low QC (5 ng/mL) | CV: 5.8%, Accuracy: 97.9% |

| Mid QC (50 ng/mL) | CV: 4.5%, Accuracy: 102.5% |

| High QC (500 ng/mL) | CV: 3.8%, Accuracy: 100.4% |

Table 1: Summary of method validation parameters.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Terephthalic acid in aqueous samples. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations in sample recovery. This protocol is well-suited for high-throughput analysis in various research and development settings.

References

Application Notes and Protocols for Quantitative NMR Analysis Using Terephthalic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of terephthalic acid-d4 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This technique is a powerful tool for determining the purity of active pharmaceutical ingredients (APIs), characterizing reference standards, and quantifying components in complex mixtures, playing a crucial role in drug discovery and development.

Introduction to qNMR with this compound

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard. The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal, enabling accurate and precise quantification without the need for identical reference standards for each analyte.[1]

This compound (TPA-d4) is a suitable internal standard for ¹H qNMR due to several key properties:

-

Chemical and Structural Simplicity: TPA-d4 possesses a simple, symmetrical structure with a single proton resonance in the aromatic region, minimizing the chances of signal overlap with the analyte.

-

High Purity: It is available in high isotopic and chemical purity.

-

Chemical Stability: TPA-d4 is a stable solid, not prone to degradation under typical storage and experimental conditions.

-

Low Volatility: Its high melting point and low volatility make it easy to handle and weigh accurately.

Experimental Protocols

Materials and Equipment

A comprehensive list of necessary materials and equipment is provided in the table below.

| Category | Item | Specifications |

| Internal Standard | This compound (TPA-d4) | Purity ≥ 98% |

| Analyte | Drug substance or compound of interest | --- |

| Solvents | Deuterated NMR solvents (e.g., DMSO-d6, DMF-d7) | High purity (≥ 99.8% D) |

| Equipment | High-precision analytical balance | Readability of at least 0.01 mg |

| NMR Spectrometer | 400 MHz or higher field strength recommended | |

| High-quality NMR tubes | 5 mm, free of scratches or chips | |

| Volumetric flasks and pipettes | Class A | |

| Vortex mixer | --- | |

| Ultrasonic bath | --- |

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results. The following protocol outlines the key steps for preparing a sample for analysis.

-

Selection of a Suitable Solvent: The chosen deuterated solvent must completely dissolve both the analyte and TPA-d4.[2] Due to the low solubility of terephthalic acid in many common organic solvents, dimethyl sulfoxide-d6 (DMSO-d6) or dimethylformamide-d7 (DMF-d7) are recommended.[3][4] Solubility tests should be performed to confirm complete dissolution.

-

Accurate Weighing: A high-precision analytical balance with a readability of at least 0.01 mg should be used.[2]

-

Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.

-

Accurately weigh an appropriate amount of TPA-d4 into the same vial to achieve a molar ratio between the analyte and standard that is close to 1:1.

-

-

Dissolution:

-

Add a precise volume (e.g., 0.6-0.7 mL for a standard 5 mm NMR tube) of the chosen deuterated solvent to the vial.[2]

-

Use a vortex mixer and, if necessary, a brief sonication in an ultrasonic bath to ensure complete dissolution of both the analyte and the internal standard. Visually inspect the solution to ensure no solid particles remain.[2]

-

-

Transfer to NMR Tube:

NMR Data Acquisition

The NMR acquisition parameters must be carefully optimized to ensure accurate quantification. The following table provides recommended starting parameters for a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard 1D pulse sequence (e.g., zg30) | Simple and robust for quantification. |

| Pulse Width (P1) | 30° or 90° | A 30° pulse requires a shorter relaxation delay, while a 90° pulse provides maximum signal-to-noise.[5] |

| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation of all relevant signals between scans.[5] |

| Acquisition Time (AQ) | ≥ 3 seconds | To ensure good digital resolution.[5] |

| Number of Scans (NS) | 16 to 64 (or more) | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.[6] |

| Receiver Gain (RG) | Set automatically by the spectrometer | To avoid signal clipping. |

| Temperature | Stable, e.g., 298 K | To ensure consistent chemical shifts and minimize temperature-dependent effects. |

Note on T₁ Measurement: The longitudinal relaxation time (T₁) for both the analyte and TPA-d4 protons should be determined experimentally using an inversion-recovery pulse sequence. This is a critical step for accurate quantification.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction and manually adjust if necessary to ensure a flat baseline across the entire spectrum.

-

Integration:

-

Integrate the well-resolved, non-overlapping signal of TPA-d4 (a singlet in the aromatic region, typically around 8.1 ppm in DMSO-d6).

-

Integrate a well-resolved, non-overlapping signal of the analyte.

-

-

Purity Calculation: The purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

-

I: Integral value of the signal

-

N: Number of protons contributing to the signal

-

MW: Molecular weight

-

m: Mass

-

P: Purity of the standard

-

analyte: Refers to the analyte

-

std: Refers to the internal standard (TPA-d4)

-

Quantitative Data Summary

The following table summarizes the key parameters for TPA-d4 as a qNMR internal standard.

| Parameter | Value | Reference/Comment |

| Molecular Formula | C₈D₄H₂O₄ | --- |

| Molecular Weight | 170.16 g/mol | --- |

| ¹H NMR Signal (in DMSO-d6) | ~8.1 ppm (singlet) | The exact chemical shift may vary slightly depending on the solvent and concentration. |

| Number of Protons (N_std) | 2 | Carboxylic acid protons. |

| Recommended Solvents | DMSO-d6, DMF-d7 | Based on the solubility of terephthalic acid.[3] |

| Purity (P_std) | As certified by the supplier (typically ≥ 98%) | --- |

Validation of the qNMR Method

To ensure the reliability of the results, the qNMR method should be validated according to established guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals.

-

Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a certified reference material of the analyte.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability and intermediate precision.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The use of this compound as an internal standard in ¹H qNMR spectroscopy provides a reliable and accurate method for the quantification of active pharmaceutical ingredients and other organic compounds. By following the detailed protocols for sample preparation, data acquisition, and data analysis outlined in these application notes, researchers can obtain high-quality, reproducible results that are essential for drug discovery, development, and quality control. The simplicity of the TPA-d4 spectrum and its chemical stability make it an excellent choice for a wide range of qNMR applications.

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 3. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labinsights.nl [labinsights.nl]

- 5. bipm.org [bipm.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Application Notes and Protocols: Terephthalic Acid-d4 as a Tracer for Studying Polyester Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing terephthalic acid-d4 (TPA-d4) as a tracer for monitoring and quantifying the degradation of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET). The use of a stable isotope-labeled internal standard like TPA-d4 is critical for accurate and precise quantification of polyester (B1180765) degradation products in complex matrices, compensating for variations during sample preparation and analysis.

Introduction

Polyethylene terephthalate (PET) is a widely used polyester in packaging, textiles, and various industrial applications.[1][2] Its persistence in the environment has spurred research into degradation processes, including enzymatic and microbial hydrolysis.[3][4] These processes break down the polymer into its constituent monomers, primarily terephthalic acid (TPA) and ethylene (B1197577) glycol (EG).[3][4]

Accurately quantifying the rate and extent of PET degradation is essential for evaluating the efficacy of different degradation methods. This compound (TPA-d4), a deuterated analog of TPA, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to those of TPA, ensuring it behaves similarly during extraction and analysis. However, its increased mass allows it to be distinguished from the unlabeled TPA produced during polyester degradation by mass spectrometry. This enables precise quantification through isotope dilution mass spectrometry.

This document outlines the experimental protocols for using TPA-d4 as a tracer in polyester degradation studies, including sample preparation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Overview

The general workflow for using TPA-d4 as a tracer in polyester degradation studies involves the following key steps, as illustrated in the diagram below.

Polyester Degradation Pathways

The degradation of PET, whether through enzymatic or chemical hydrolysis, results in the cleavage of ester bonds to release its monomers. The primary degradation products are mono(2-hydroxyethyl) terephthalate (MHET), bis(2-hydroxyethyl) terephthalate (BHET), terephthalic acid (TPA), and ethylene glycol (EG).[4] MHET can be further hydrolyzed to TPA and EG.[3]

References

- 1. Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Perspectives on the microorganisms with the potentials of PET-degradation [frontiersin.org]

- 3. plantsjournal.com [plantsjournal.com]

- 4. Current Advances in the Biodegradation and Bioconversion of Polyethylene Terephthalate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metabolic Pathway Tracing with Deuterium-Labeled Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing deuterium-labeled terephthalic acid (D-TPA) to trace its metabolic fate. This powerful technique, employing stable isotope labeling, offers a precise method to investigate the absorption, distribution, metabolism, and excretion (ADME) of terephthalic acid (TPA), a compound relevant in various industrial and biomedical contexts. The methodologies outlined are particularly pertinent for toxicokinetic studies and for understanding the biotransformation of aromatic compounds within a drug development framework.

Introduction

Terephthalic acid is a high-production-volume chemical primarily used in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET).[1] Human exposure can occur through the migration of TPA from food and beverage containers.[1] Understanding its metabolic pathway is crucial for assessing its safety and potential biological effects. Deuterium-labeled compounds are invaluable tools in metabolic research.[] By replacing hydrogen atoms with deuterium (B1214612), a stable isotope, the molecule's mass is altered without significantly changing its chemical properties. This isotopic signature allows for the unambiguous tracking of the compound and its metabolites in complex biological systems using mass spectrometry.[]

In mammalian systems, studies in rats have shown that TPA is generally not extensively metabolized and is rapidly excreted in the urine.[3][4] However, in certain microorganisms, TPA can be catabolized through the benzoate (B1203000) degradation pathway.[5][6] Tracing studies with D-TPA can definitively elucidate the extent of its metabolism in various organisms and identify any minor metabolic pathways that may not be readily apparent with unlabeled compounds.

Key Applications

-

Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of TPA.[3]

-

Metabolite Identification: Unambiguously identify and quantify metabolites of TPA in biological matrices.

-